molecular formula C10H17N3O2S B8682228 tert-Butyl (4-((methylamino)methyl)thiazol-2-yl)carbamate

tert-Butyl (4-((methylamino)methyl)thiazol-2-yl)carbamate

Cat. No.: B8682228
M. Wt: 243.33 g/mol
InChI Key: QVQFTVLQJSHJCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (4-((methylamino)methyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C10H17N3O2S and its molecular weight is 243.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H17N3O2S

Molecular Weight

243.33 g/mol

IUPAC Name

tert-butyl N-[4-(methylaminomethyl)-1,3-thiazol-2-yl]carbamate

InChI

InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)13-8-12-7(5-11-4)6-16-8/h6,11H,5H2,1-4H3,(H,12,13,14)

InChI Key

QVQFTVLQJSHJCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)CNC

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl 4-(chloromethyl)thiazol-2-ylcarbamate (8.0 g, 24.16 mmol) was dissolved in 2.0 M methylamine in tetrahydrofuran (640 mL, ˜40 eq.) and heated in the microwave for 60 minutes at 60° C. The precipitate (impurity) was filtered off and the filtrate was concentrated under reduced pressure to furnish 1.97 g product as orange foam. 1H NMR (DMSO-d6): δ 11.79 (s, br, 1H), 7.50 (s, 1H), 7.36 (d, 1H), 7.10 (m, 2H), 5.14 (s, br, 1H), 4.63 (s, 2H), 4.36 (s, 2H), 3.83 (t, 2H), 3.43 (t, 2H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
640 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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